1-(4-bromobenzyl)-3,7-dimethyl-8-(prop-2-en-1-yloxy)-3,7-dihydro-1H-purine-2,6-dione
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Overview
Description
1-[(4-BROMOPHENYL)METHYL]-3,7-DIMETHYL-8-(PROP-2-EN-1-YLOXY)-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE is a complex organic compound with a unique structure that combines a bromophenyl group, a dimethyl group, and a prop-2-en-1-yloxy group attached to a purine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(4-BROMOPHENYL)METHYL]-3,7-DIMETHYL-8-(PROP-2-EN-1-YLOXY)-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE typically involves multiple steps, starting from readily available precursors. One common route involves the bromination of a phenylmethyl compound, followed by alkylation and cyclization reactions to form the purine core.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This could include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
1-[(4-BROMOPHENYL)METHYL]-3,7-DIMETHYL-8-(PROP-2-EN-1-YLOXY)-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.
Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions typically require a base, such as sodium hydroxide (NaOH), and a suitable solvent, such as dimethyl sulfoxide (DMSO).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes. Substitution reactions can result in a wide variety of derivatives, depending on the nucleophile used.
Scientific Research Applications
1-[(4-BROMOPHENYL)METHYL]-3,7-DIMETHYL-8-(PROP-2-EN-1-YLOXY)-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It may be used in the study of enzyme interactions and as a potential inhibitor of specific biological pathways.
Mechanism of Action
The mechanism of action of 1-[(4-BROMOPHENYL)METHYL]-3,7-DIMETHYL-8-(PROP-2-EN-1-YLOXY)-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE involves its interaction with specific molecular targets, such as enzymes or receptors. The bromophenyl group may facilitate binding to hydrophobic pockets, while the purine core can interact with nucleotide-binding sites. The prop-2-en-1-yloxy group may enhance the compound’s solubility and bioavailability .
Comparison with Similar Compounds
Similar Compounds
1-[(4-BROMOPHENYL)METHYL]-3,7-DIMETHYL-8-(PROP-2-EN-1-YLOXY)-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE: can be compared with other purine derivatives, such as:
Uniqueness
The presence of the bromophenyl group in 1-[(4-BROMOPHENYL)METHYL]-3,7-DIMETHYL-8-(PROP-2-EN-1-YLOXY)-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE imparts unique properties, such as increased reactivity in substitution reactions and potential for specific biological interactions. This makes it a valuable compound for research and development in various scientific fields .
Properties
Molecular Formula |
C17H17BrN4O3 |
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Molecular Weight |
405.2 g/mol |
IUPAC Name |
1-[(4-bromophenyl)methyl]-3,7-dimethyl-8-prop-2-enoxypurine-2,6-dione |
InChI |
InChI=1S/C17H17BrN4O3/c1-4-9-25-16-19-14-13(20(16)2)15(23)22(17(24)21(14)3)10-11-5-7-12(18)8-6-11/h4-8H,1,9-10H2,2-3H3 |
InChI Key |
LCPUQDFCECAMGN-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(N=C1OCC=C)N(C(=O)N(C2=O)CC3=CC=C(C=C3)Br)C |
Origin of Product |
United States |
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